1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound with a unique structure that includes an azepane ring, a pyrazole ring, and a carboxamide group
Preparation Methods
The synthesis of 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of azepane derivatives with pyrazole carboxylic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the compound, often using reagents like halogens or alkylating agents. Major products formed from these reactions include substituted pyrazole and azepane derivatives.
Scientific Research Applications
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways.
Comparison with Similar Compounds
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
- 1-(azepan-4-yl)piperidin-4-ylmethanol hydrochloride
- 4-(1H-pyrazol-1-yl)methylazepan-4-ol hydrochloride
- 1-(4-chlorobenzyl)azepan-4-one hydrochloride
These compounds share structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of the azepane and pyrazole rings with a carboxamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(azepan-4-yl)-N,N-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-15(2)12(17)10-8-14-16(9-10)11-4-3-6-13-7-5-11/h8-9,11,13H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJNWKIWIFLAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1)C2CCCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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